molecular formula C19H23N3OS B2459005 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235650-42-6

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2459005
CAS No.: 1235650-42-6
M. Wt: 341.47
InChI Key: BVELDSUWGKJUCP-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a pyridinyl-piperidinyl moiety

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-17-7-3-2-6-16(17)19(23)21-14-15-9-12-22(13-10-15)18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVELDSUWGKJUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyridinyl-piperidinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylthio Group

The methylthio (-SMe) group undergoes substitution reactions under oxidative or basic conditions:

Reaction TypeReagents/ConditionsProduct FormedReference
Oxidation H₂O₂, Fe³⁺ catalyst (pH 4–6)Sulfoxide (R-SO-Me)
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CThioether derivatives (R-S-R')
Demethylation BBr₃, CH₂Cl₂, −20°C → RTThiol intermediate (R-SH)

Key findings:

  • Oxidation to sulfoxide occurs regioselectively without affecting the amide bond.

  • Demethylation with BBr₃ requires cryogenic conditions to prevent piperidine ring degradation.

Amide Bond Reactivity

The benzamide carbonyl participates in hydrolysis and aminolysis:

Reaction TypeConditionsProductsKinetic Data (t₁/₂)Reference
Acid Hydrolysis 6M HCl, reflux, 24h2-(Methylthio)benzoic acid + amine45% conversion
Enzymatic Cleavage Porcine liver esterase, pH 7.4No degradation (stable ≥72h)N/A
Schiff Base Formation RNH₂, TiCl₄, THF, −78°CImine derivatives62–78% yield

Notably, the amide bond remains intact under physiological conditions, critical for its pharmacokinetic stability .

Piperidine-Pyridine System Modifications

The piperidine ring and pyridine moiety undergo characteristic heterocyclic reactions:

Reaction TypeConditionsOutcomeReference
N-Alkylation CH₃I, NaH, DMF, 60°CQuaternary ammonium salt at piperidine N
Metal Coordination Pd(OAc)₂, Et₃N, MeCNPd(II) complex at pyridine N
Ring Expansion HNO₃ (fuming), H₂SO₄, 0°CPyridine→pyridine N-oxide (82% yield)

Coordination studies with Pd(II) show a binding constant (Kd) of 1.2 μM, suggesting potential catalytic applications .

Cross-Coupling Reactions

The benzamide aryl ring participates in palladium-mediated couplings:

Reaction TypeCatalytic SystemSubstituent IntroducedYieldReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 100°CAryl boronic acids at C₄55–72%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Amino groups at C₃/C₅48%

Steric hindrance from the piperidine-pyridine system limits coupling efficiency at ortho positions .

Photochemical Reactions

UV-induced reactivity has been documented:

Conditionλ (nm)ProductQuantum Yield (Φ)Reference
UV-C (254 nm)254Thiyl radical dimerization0.12
UV-A (365 nm) + O₂365Sulfone formation (R-SO₂-Me)0.08

Photodegradation studies confirm compound stability under standard lighting (t₁/₂ >30d).

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity (Relative Rate)Dominant Pathway
Methylthio (-SMe)1.00 (reference)Oxidation > alkylation
Amide carbonyl0.33Acid hydrolysis > aminolysis
Piperidine N0.15Alkylation > coordination
Pyridine ring0.09N-oxidation > metal binding

Data normalized to methylthio group reactivity at pH 7.

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Potential :
    • This compound is being explored as a lead compound for developing new pharmaceuticals targeting neurological and inflammatory conditions. Its structural features suggest potential interactions with specific biological targets, which could modulate protein or enzyme activity effectively.
    • The presence of the piperidinyl moiety may enhance binding to certain receptors, making it a candidate for further development in treating diseases where such receptors are implicated.
  • Cancer Research :
    • Research indicates that compounds with similar structures can act as inhibitors of protein kinases involved in cell proliferation, particularly in cancer cells. The compound's ability to inhibit specific kinases could lead to its use in cancer therapies .
    • Studies focusing on polo-like kinase 1 (Plk1) inhibitors highlight the importance of targeting such proteins to induce apoptosis selectively in cancer cells while minimizing effects on normal cells .

Organic Synthesis Applications

  • Synthetic Intermediate :
    • Due to its complex structure, 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide serves as an important intermediate in synthesizing other complex organic molecules. Its synthesis typically involves multiple steps, including the formation of the benzamide core and the introduction of functional groups through nucleophilic substitution reactions.
    • The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing various heterocycles and complex organic frameworks .
  • Biological Probes :
    • The compound can function as a biological probe to study various cellular mechanisms and pathways. Its interaction with biological targets can provide insights into the underlying mechanisms of diseases and help identify new therapeutic targets.

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that derivatives of similar compounds exhibited significant inhibition of protein kinases involved in cell cycle regulation. The research emphasized the need for compounds that can selectively target these kinases to improve cancer treatment outcomes while reducing side effects associated with traditional therapies .

Another investigation focused on synthesizing derivatives based on the structure of this compound and evaluating their biological activity against various microbial strains. The findings revealed promising antibacterial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules with pyridinyl-piperidinyl moieties. Examples include:

  • N-(pyridin-2-ylmethyl)benzamide
  • 2-(methylthio)benzamide
  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

What sets 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide apart is the combination of its functional groups, which confer unique chemical properties and potential biological activities

Biological Activity

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyridinyl-piperidinyl moiety. Critical reaction conditions, such as temperature and solvent choice, significantly influence yield and purity.

Synthetic Routes

StepReaction TypeKey Reagents
1Formation of benzamide coreBenzoyl chloride, amine
2Methylthio group introductionMethylthiol, base
3Pyridinyl-piperidinyl moiety attachmentPyridine derivative, coupling agents

The compound exerts its biological activity through interactions with specific molecular targets such as enzymes or receptors. Research indicates that it may modulate the activity of these targets, influencing various signaling pathways involved in cellular functions .

Pharmacological Effects

Recent studies have highlighted several pharmacological properties of this compound:

  • Antitumor Activity : Preliminary investigations suggest that derivatives of benzamide compounds exhibit antitumor effects by inhibiting specific kinases involved in cancer cell proliferation .
  • Dopamine Receptor Modulation : The compound has shown potential as a modulator for dopamine receptors, particularly in promoting D3 receptor activity which is relevant for treating neurological disorders .
  • Inhibition of Cell Proliferation : It has been suggested that this compound may inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), similar to other benzamide derivatives .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Study on D3 Receptor Agonism : A study demonstrated that related compounds could selectively activate D3 dopamine receptors, leading to significant downstream signaling changes associated with neuroprotection .
  • Anticancer Properties : A cohort study indicated that patients treated with benzamide derivatives experienced prolonged survival rates in certain cancers, suggesting a potential therapeutic benefit .

Research Findings

Recent research findings emphasize the diverse biological activities attributed to compounds within the same class as this compound:

Activity TypeEffectiveness (EC50)Reference
D3R Agonism278 ± 62 nM
Antitumor ActivityVaries by subtype
CDK InhibitionModerate to High

Q & A

Basic: What are the recommended synthetic routes for 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves three key steps:

  • Piperidine Core Formation : Cyclization of pyridine derivatives or hydrogenation of pyridine precursors to generate the piperidine ring .
  • Introduction of Methylthio-Benzamide : Reaction of the piperidine intermediate with 2-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine) to form the amide bond .
  • Pyridin-2-yl Group Attachment : Alkylation or coupling reactions (e.g., Buchwald-Hartwig amination) to incorporate the pyridin-2-yl moiety onto the piperidine nitrogen .
    Optimization Tips : Use continuous flow reactors for improved yield and reduced by-products . Monitor reactions via TLC (hexane:ethyl acetate, 3:1) and purify via flash chromatography (silica gel, gradient elution).

Basic: How can structural characterization of this compound be performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm in 1H^1H-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~398.5 Da) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve 3D conformation, critical for understanding receptor interactions .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:

  • In Vitro Screening :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets, leveraging the pyridin-2-yl group’s affinity for metal ions in active sites .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace methylthio with ethoxy or cyano groups) to study effects on solubility and target binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. Compare with experimental IC50_{50} data to validate models .
  • Metabolic Stability : Use liver microsome assays (e.g., rat/human) to evaluate the impact of the methylthio group on metabolic half-life .

Advanced: How to resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Data Normalization : Control for variables like assay conditions (pH, temperature) and cell passage number .

  • Structural Comparisons : Use crystallographic data (e.g., SHELXL-refined structures) to correlate activity differences with conformational changes . Example:

    CompoundSubstituentIC50_{50} (μM)Solubility (mg/mL)
    AMethylthio0.451.2
    BEthoxy1.82.5
  • Statistical Analysis : Apply ANOVA to identify significant variations in biological replicates .

Advanced: What strategies optimize crystallographic refinement for this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use HKLF 5 format for multi-component datasets .
  • Validation : Check Rfree_{free} values (<5% difference from Rwork_{work}) and Ramachandran outliers (<0.5%) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP values predicted via ChemDraw .
  • Prodrug Synthesis : Mask the methylthio group with ester linkages to enhance oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to assess binding to human serum albumin (HSA), guiding structural tweaks .

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